Boc-norArg(Boc)2-OH, also known as Fmoc-L-norarginine(Boc)2-OH, is a derivative of the amino acid norarginine. This compound is characterized by the presence of two tert-butyloxycarbonyl (Boc) protecting groups and plays a significant role in peptide synthesis, particularly in the context of cationic amino acid-containing peptides. Its structural complexity and protective groups allow for selective reactions during synthesis, making it a valuable intermediate in pharmaceutical and biochemical applications.
The compound is synthesized through various chemical methods that involve the protection of the amino and guanidino groups of norarginine. It is commercially available from several suppliers, including Advanced ChemTech and Iris Biotech GmbH, which provide detailed specifications and safety data sheets for researchers and manufacturers.
Boc-norArg(Boc)2-OH is classified as an amino acid derivative, specifically an arginine analogue. It falls within the category of lipophilic arginine esters, which have garnered attention for their potential applications in drug delivery systems and as preservatives in various formulations.
The synthesis of Boc-norArg(Boc)2-OH typically involves the following steps:
Technical details include monitoring the reaction progress using thin-layer chromatography (TLC) and purifying the final product through column chromatography.
The molecular formula for Boc-norArg(Boc)2-OH is , with a molecular weight of approximately 596.68 g/mol. The structural representation includes two Boc groups attached to the nitrogen atoms of norarginine, which contribute to its lipophilicity and stability during peptide synthesis.
Boc-norArg(Boc)2-OH can participate in various chemical reactions typical for amino acids and their derivatives:
Technical details regarding these reactions often involve specific conditions such as pH control and temperature management to optimize yields.
The mechanism of action for Boc-norArg(Boc)2-OH primarily revolves around its role in peptide synthesis:
Research indicates that modifications at the arginine position can significantly affect peptide affinity for targets such as serine proteases, thereby influencing therapeutic outcomes.
Relevant analyses include nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for characterization purposes .
Boc-norArg(Boc)2-OH finds numerous applications in scientific research and industry:
Boc-norArg(Boc)₂-OH—systematically named tert-butyl (2S)-2-[(tert-butoxycarbonyl)amino]-5-[(diaminomethylidene)amino]pentanoate—is a triple-protected derivative of the non-proteinogenic amino acid L-norarginine. Its core structure comprises three critical elements: (1) a norarginine backbone featuring a shortened pentanoic acid chain (compared to arginine’s hexanoic acid), which reduces the distance between the α-carbon and guanidine group; (2) an Nα-Boc group protecting the α-amino function; and (3) bis-Boc protection on the guanidine side chain, rendering it stable to nucleophiles and bases during peptide assembly [1] [4] [9]. The molecular formula is C₂₂H₄₁N₅O₈ (MW: 503.6 g/mol), distinguishing it from standard arginine derivatives like Boc-Arg(Boc)₂-OH (C₂₁H₃₈N₄O₈, MW: 474.56 g/mol) [1]. This structural modification confers unique steric and electronic properties critical for peptide design.
Table 1: Comparative Analysis of Boc-norArg(Boc)₂-OH and Related Guanidine-Protected Building Blocks
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|
Boc-norArg(Boc)₂-OH | C₂₂H₄₁N₅O₈ | 503.6 | Nα-Boc, Nω,Nω'-Boc₂, norarginine backbone |
Boc-Arg(Boc)₂-OH | C₂₁H₃₈N₄O₈ | 474.56 | Nα-Boc, Nω,Nω'-Boc₂, arginine backbone |
Boc-Arg(Z)₂-OH | C₂₇H₃₄N₄O₈ | 542.58 | Nα-Boc, Nω,Nω'-Cbz₂ (benzyloxycarbonyl) |
Fmoc-Arg(Pbf)-OH | C₃₄H₄₀N₄O₇S | 648.8 | Nα-Fmoc, Pbf-protected guanidine (Fmoc chemistry) |
Norarginine’s shortened aliphatic chain (‑CH₂-CH₂-CH₂-NH‑ vs. arginine’s ‑CH₂-CH₂-CH₂-CH₂-NH‑) creates a ~1.3 Å reduction in the distance between the α-carbon and the guanidine moiety. This subtle alteration profoundly impacts molecular recognition in enzyme-substrate interactions, particularly for serine protease binding where precise positioning within the S1 specificity pocket is critical [9]. Key research applications include:
Table 2: Biochemical Properties of Arginine vs. Norarginine in Peptide Inhibitors
Parameter | L-Arginine | L-Norarginine | Impact on Peptide Function |
---|---|---|---|
Distance Cα → Guanidine N | 6.2 Å | 4.9 Å | Altered positioning in enzyme active sites |
pKₐ (guanidine group) | ~12.5 | ~12.1 | Slightly reduced basicity |
Protease susceptibility | High (arginase) | Low | Enhanced metabolic stability |
The synthesis of Boc-norArg(Boc)₂-OH represents an evolution in guanidine protection strategies driven by limitations of early arginine derivatives:
Table 3: Key Milestones in Guanidine Protection for Boc-SPPS
Year | Development | Significance | Reference |
---|---|---|---|
1963 | Merrifield’s first Boc-SPPS | Established solid-phase paradigm | [2] [5] |
1967 | Sakakibara introduces HF cleavage | Enabled deprotection of Tos/Mts groups | [2] [6] |
1980s | Adoption of Boc-Arg(Boc)₂-OH | Eliminated need for HF; reduced side reactions | [1] [8] |
1990s | Boc-norArg(Boc)₂-OH for protease studies | Enabled precision engineering of protease inhibitors | [9] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1